staminol C
Description
Staminol C (Compound ID: 20260) is a colorless amorphous solid isolated from the aerial parts of Orthosiphon stamineus (commonly known as Java tea) . Its natural yield is extremely low, complicating large-scale extraction and highlighting the need for synthetic or biotechnological production methods . While its exact chemical structure remains unspecified in available literature, it is classified among diterpenoid derivatives based on its source and functional similarities to other Orthosiphon isolates .
Properties
Molecular Formula |
C38H44O12 |
|---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
[(2S,3S,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-5,10-diacetyloxy-7-benzoyloxy-3-ethenyl-2,6,10a-trihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate |
InChI |
InChI=1S/C38H44O12/c1-8-24-28(49-32(42)22-15-11-9-12-16-22)29-36(6)25(19-26(47-20(2)39)38(29,46)34(44)37(24,7)45)35(4,5)30(27(41)31(36)48-21(3)40)50-33(43)23-17-13-10-14-18-23/h8-18,24-31,41,45-46H,1,19H2,2-7H3/t24-,25-,26+,27-,28+,29+,30+,31-,36-,37-,38-/m0/s1 |
InChI Key |
UIOAMSFHGBMZTF-MYFRPNQSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@]([C@H]([C@H]3OC(=O)C4=CC=CC=C4)C=C)(C)O)O)([C@H]([C@H]([C@H](C2(C)C)OC(=O)C5=CC=CC=C5)O)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(C(C3OC(=O)C4=CC=CC=C4)C=C)(C)O)O)C)OC(=O)C)O)OC(=O)C5=CC=CC=C5)(C)C |
Synonyms |
staminol C |
Origin of Product |
United States |
Chemical Reactions Analysis
Analysis of Search Results for Related Compounds
The provided search results focus on several classes of compounds and reaction mechanisms, none of which reference "staminol C":
-
Vitamin C (Ascorbic Acid) Reactions :
The iodine clock reaction involving vitamin C (Reaction 1: ) demonstrates its role as a reducing agent. Rate laws and kinetic studies show vitamin C’s ability to modulate reaction timescales via concentration-dependent effects (Table 1).Parameter Trial 1a Trial 2 Trial 3 Vitamin C (mL) 25.0 25.0 25.0 Reaction Time (s) 45 ± 2 68 ± 3 102 ± 4 -
Methoxy Flavonoids :
Isolated compounds from Orthosiphon aristatus (kumis kucing) include sinensetin and related methoxylated flavonoids. UV-Vis spectra () and TLC analysis confirm structural features but do not overlap with any "staminol" derivatives. -
Modular Synthesis Reactions :
High-throughput methods for analyzing boron-, nitrogen-, and oxygen-containing building blocks (e.g., TIDA boronates, Boc amines) highlight fragmentation patterns () but lack references to staminol-like structures.
Potential Misinterpretations
-
Terminology Errors :
"Staminol" may conflate "stamen" (plant reproductive structures) with chemical suffixes like "-ol" (alcohols) or "-amine." No plant-derived compounds named "this compound" are documented in the provided sources. -
Hypothetical Analogues :
If "this compound" is a theoretical derivative of steroids or terpenes, no experimental data (e.g., NMR, MS, or reaction pathways) exist in the reviewed literature to validate this claim.
Recommendations for Further Research
-
Verify Nomenclature : Cross-reference the term with IUPAC databases or chemical registries (e.g., PubChem, SciFinder).
-
Explore Structural Analogues : Investigate compounds with similar functional groups (e.g., flavonoid glycosides or steroidal alcohols).
-
Experimental Validation : If "this compound" is a novel compound, propose synthetic routes using modular strategies , such as Buchwald-Hartwig couplings or orthogonal functional group manipulations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Staminol C is compared below with structurally or functionally related compounds, including its analog Staminol D, parasitic agents, and glucoside derivatives.
Staminol D (Compound ID: 20261)
- Source: Same as this compound (Orthosiphon stamineus aerial parts) but with marginally higher natural yield .
- Pharmacology: Shares NO inhibition activity but is less potent (IC50 = 92.0 μmol/L) .
- Implications: Despite lower potency, Staminol D may be more accessible for research due to better yield, though both compounds require optimization for therapeutic use.
Staphidine (Compound ID: 20262)
- Source : Flowers of Delphinium staphisagria .
- Structure and Function: A parasitic insecticide with the formula C42H58N2O, unrelated to NO modulation. Its alkaloid nature distinguishes it from this compound’s diterpenoid profile .
Staphylin and Staphylionosides (Compound IDs: 20263–20267)
- Source : Isolated from Staphylea bumalda leaves .
- Structural Features: Staphylin: Noreugenin-7-O-β-D-glucoside (C16H18O9), a crystalline solid with a melting point of 248–251°C .
Data Tables
Table 1. Chemical and Physical Properties
Table 2. Pharmacological Activities
Research Findings and Implications
Potency vs. Accessibility: this compound’s superior NO inhibition contrasts with its scarcity, urging exploration of hybrid cultivation or biosynthesis techniques .
Structural Diversity: The megastigmane glucosides (Staphylionosides) and alkaloid Staphidine illustrate the chemical heterogeneity of natural products, even within the same genus .
Analytical Challenges : Low yields and amorphous nature complicate structural elucidation and purity assessments, necessitating advanced spectroscopic methods (e.g., NMR, MS) as outlined in chemical analysis guidelines .
Q & A
How to formulate a hypothesis-driven research question for studying staminol C’s biological activity?
Methodological Answer: A rigorous research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and specify variables (e.g., dose-response relationships, molecular targets). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example: "Does this compound (Intervention) inhibit [specific pathway] (Outcome) in [cell line/animal model] (Population) compared to [existing compound] (Comparison)?" Justify the hypothesis using prior literature on analogous compounds and preliminary data .
Q. What experimental design considerations are critical for investigating this compound’s mechanisms?
Methodological Answer:
- Variables: Define independent (e.g., this compound concentration), dependent (e.g., enzyme activity), and controlled variables (e.g., temperature, pH). Use factorial designs to test interactions .
- Sample Preparation: Standardize protocols for compound synthesis and purity validation (e.g., HPLC, NMR). Document buffer conditions and storage parameters to ensure reproducibility .
- Ethics: Ensure participant anonymity in clinical studies by de-identifying data and restricting access to authorized personnel .
Q. How to ensure statistical rigor in preliminary studies of this compound?
Methodological Answer:
- Power Analysis: Calculate sample sizes using effect sizes from pilot studies to avoid underpowered results.
- Instrument Precision: Report numerical data to reflect instrument accuracy (e.g., ±0.01 mg for mass measurements). Avoid overreporting decimals unless justified .
- Error Bars: Use standard deviation or confidence intervals in graphs. For comparative studies, apply t-tests or ANOVA with pre-specified significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Identify Confounders: Assess differences in bioavailability, metabolism, or experimental conditions (e.g., cell culture vs. tissue heterogeneity). Use pharmacokinetic modeling to bridge gaps .
- Principal Contradiction Analysis: Determine if discrepancies arise from a dominant factor (e.g., compound stability in vivo) that overshadows secondary variables. Prioritize resolving this factor first .
- Iterative Re-testing: Replicate in vitro experiments under simulated in vivo conditions (e.g., serum-containing media) .
Q. What strategies enable integration of observational and interventional studies in meta-analyses of this compound?
Methodological Answer:
- Study Compatibility: Use subgroup analyses to separate case-control and cohort studies. Apply random-effects models to account for heterogeneity .
- Dose-Response Synthesis: Convert disparate dosing regimens into standardized units (e.g., mg/kg/day). Use regression models to extrapolate trends across study designs .
- Sensitivity Analysis: Test robustness by excluding outliers or low-quality studies (e.g., those lacking blinding) .
Q. How to design a systematic review addressing this compound’s safety profile across diverse populations?
Methodological Answer:
- Search Strategy: Collaborate with information specialists to build comprehensive queries across MEDLINE, Embase, and preprint servers. Use Boolean operators and MeSH terms (e.g., "this compound/adverse effects") .
- Risk of Bias Assessment: Apply tools like ROBINS-I for non-randomized studies. Critically evaluate conflicts of interest and missing data .
- Data Synthesis: Present findings in a PRISMA flowchart and summarize safety outcomes in tables (Table 1) .
Q. Table 1: Example Safety Data Synthesis Framework
| Outcome | Study Type | Population | Risk Ratio (95% CI) | Heterogeneity (I²) |
|---|---|---|---|---|
| Hepatotoxicity | RCT (n=5) | Adults | 1.2 [0.8–1.8] | 45% |
| Nephrotoxicity | Cohort (n=3) | Elderly | 2.1 [1.4–3.0] | 62% |
Methodological Pitfalls to Avoid
- Overgeneralization: Do not extrapolate this compound’s effects from animal models to humans without pharmacokinetic validation .
- Uncritical Data Aggregation: Avoid combining studies with incompatible endpoints (e.g., IC₅₀ vs. LD₅₀) in meta-analyses .
- Ignoring Negative Results: Report non-significant findings to mitigate publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
